Phenthimentonium
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Overview
Description
Phenthimentonium is a chemical compound with the molecular formula C18H21N2OS. It is known for its unique structure, which includes a phenothiazine moiety. This compound has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenthimentonium can be synthesized through several methods. One common synthetic route involves the reaction of phenothiazine with ethyl chloroformate, followed by the addition of trimethylamine. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-5°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as purification through recrystallization and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Phenthimentonium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, which can be further utilized in different applications .
Scientific Research Applications
Phenthimentonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of phenthimentonium involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Phenthimentonium can be compared with other similar compounds, such as phenothiazine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, this compound is unique in its specific binding affinity and the range of reactions it undergoes .
List of Similar Compounds
- Phenothiazine
- Chlorpromazine
- Promethazine
This compound stands out due to its distinct chemical structure and versatile applications in various fields of research.
Properties
IUPAC Name |
trimethyl-(1-oxo-1-phenothiazin-10-ylpropan-2-yl)azanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N2OS/c1-13(20(2,3)4)18(21)19-14-9-5-7-11-16(14)22-17-12-8-6-10-15(17)19/h5-13H,1-4H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARAVERAGXHBDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N2OS+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101674-11-7 |
Source
|
Record name | Phenthimentonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101674117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHENTHIMENTONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Q2T889WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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